N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
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Description
N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
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Biological Activity
N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a synthetic compound with potential applications in pharmacology and biochemistry. Its molecular formula is C17H25N3O4S, and it has garnered attention due to its structural characteristics that suggest various biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The compound features a quinoline core, which is known for its diverse biological activities. The presence of a methylsulfonyl group enhances its solubility and bioactivity. Its molecular weight is 367.46 g/mol, and it typically exhibits a purity of around 95% in research applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, which can lead to therapeutic effects in conditions like inflammation and cancer.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways, potentially influencing cellular responses.
Pharmacological Applications
Research has indicated that derivatives of quinoline compounds exhibit a range of pharmacological activities including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial strains, suggesting potential use as antibacterial agents.
- Anticancer Properties : Some studies have linked quinoline derivatives to apoptosis induction in cancer cells, making them candidates for cancer therapy.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition could position this compound as a treatment for inflammatory diseases.
Study 1: Antimicrobial Activity
A study conducted on related quinoline derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through the inhibition of bacterial DNA gyrase.
Compound | Activity | Target |
---|---|---|
Quinoline Derivative A | Effective | DNA Gyrase |
Quinoline Derivative B | Moderate | RNA Polymerase |
Study 2: Anticancer Potential
In vitro studies have shown that certain quinoline-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer cells. This was attributed to the activation of caspase pathways.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10 | Caspase Activation |
PC3 (Prostate) | 15 | Apoptosis Induction |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of quinoline derivatives. Modifications at the methylsulfonyl and oxamide positions significantly affect biological activity. For instance, increasing the alkyl chain length at the nitrogen atom has been correlated with enhanced enzyme inhibition .
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-12(2)8-9-18-16(21)17(22)19-14-7-6-13-5-4-10-20(15(13)11-14)25(3,23)24/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBCAZKTOELGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.